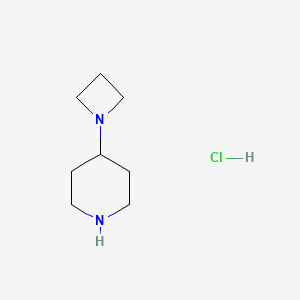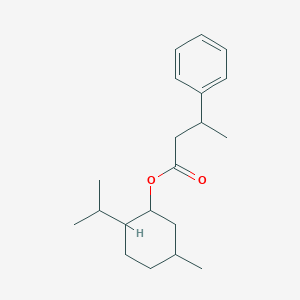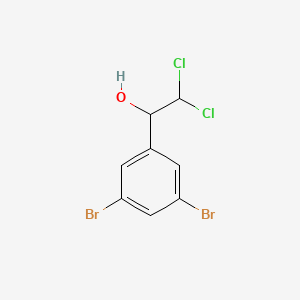
2,2-Dichloro-1-(3,5-dibromophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(3,5-dibromophenyl)ethanol is an organic compound with the molecular formula C8H6Br2Cl2O It is characterized by the presence of two chlorine atoms and two bromine atoms attached to a phenyl ring, along with a hydroxyl group attached to an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3,5-dibromophenyl)ethanol typically involves the reaction of 3,5-dibromobenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalyst/Base: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1-(3,5-dibromophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiolates in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 2,2-dichloro-1-(3,5-dibromophenyl)acetone.
Reduction: Formation of 2,2-dichloro-1-(3,5-dibromophenyl)ethane.
Substitution: Formation of 2,2-dichloro-1-(3,5-diaminophenyl)ethanol or 2,2-dichloro-1-(3,5-dithiophenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-(3,5-dibromophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-(3,5-dibromophenyl)ethanol is not well-documented. its effects are likely mediated through interactions with cellular components such as enzymes or receptors. The presence of halogen atoms may enhance its ability to penetrate cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dichloro-1-(2,5-dibromophenyl)ethanol
- 2,2-Dichloro-1-(4-bromophenyl)ethanol
- 2,2-Dichloro-1-(3,4-dibromophenyl)ethanol
Uniqueness
2,2-Dichloro-1-(3,5-dibromophenyl)ethanol is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and bromine atoms also contributes to its distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H6Br2Cl2O |
|---|---|
Molekulargewicht |
348.84 g/mol |
IUPAC-Name |
2,2-dichloro-1-(3,5-dibromophenyl)ethanol |
InChI |
InChI=1S/C8H6Br2Cl2O/c9-5-1-4(2-6(10)3-5)7(13)8(11)12/h1-3,7-8,13H |
InChI-Schlüssel |
YDIDEIYHHZYDTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Br)Br)C(C(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


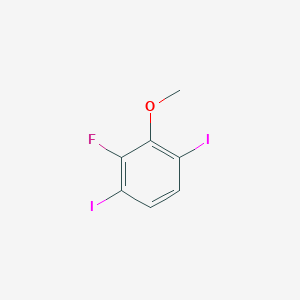
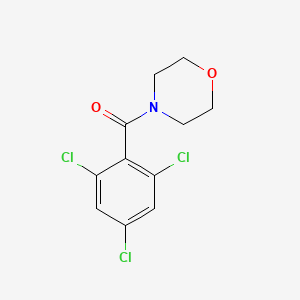
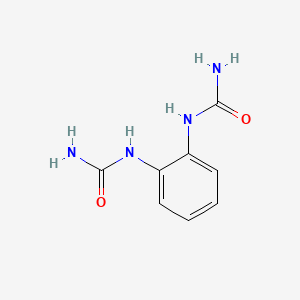
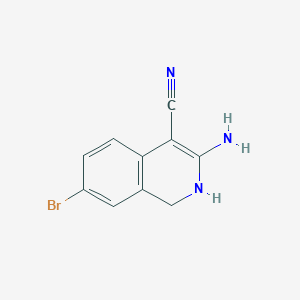
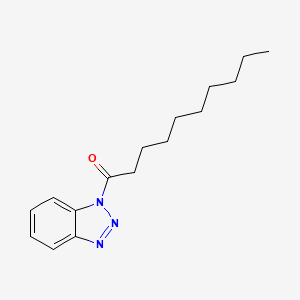

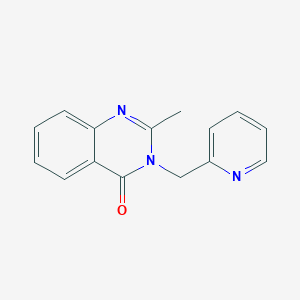

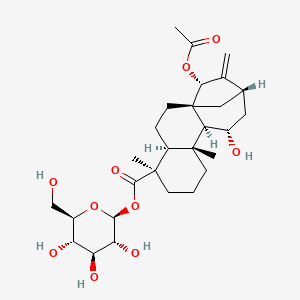
![N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide](/img/structure/B14759109.png)
